molecular formula C22H36N4O2S B12006599 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione

7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione

Cat. No.: B12006599
M. Wt: 420.6 g/mol
InChI Key: UTWSKLVVXUYXNO-UHFFFAOYSA-N
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Description

7-dodecyl-3-methyl-8-[(2-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C22H36N4O2S It is known for its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-dodecyl-3-methyl-8-[(2-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the dodecyl, methyl, and thio groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

7-dodecyl-3-methyl-8-[(2-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different alkyl or aryl groups .

Scientific Research Applications

7-dodecyl-3-methyl-8-[(2-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-dodecyl-3-methyl-8-[(2-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-dodecyl-3-methyl-8-[(2-methyl-2-propenyl)thio]-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione is a purine derivative with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and biotechnology. This article reviews its synthesis, structural properties, and biological evaluations based on diverse research findings.

  • Molecular Formula : C22H36N4O2S
  • Molecular Weight : 436.61 g/mol
  • CAS Number : 371140-04-4

Synthesis

The synthesis of this compound involves various synthetic pathways typically starting from simpler purine derivatives. The specific synthetic methods may vary, but they generally include steps such as alkylation and thiolation to introduce the dodecyl and sulfanyl groups.

Antiviral Activity

Research has indicated that compounds similar to 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine derivatives exhibit antiviral properties. For instance, studies on dinucleoside methylphosphonates have shown in vitro anti-HIV activity, albeit at reduced efficacy compared to their monomeric counterparts . This suggests that the structural modifications present in purine derivatives can influence their antiviral potency.

Antimicrobial Properties

A study focusing on the antimicrobial activity of purine derivatives has shown that certain modifications can enhance their efficacy against a range of bacterial strains. The presence of long alkyl chains, such as dodecyl groups, is known to improve membrane penetration and disrupt bacterial cell walls, leading to increased antimicrobial activity .

Cytotoxicity and Selectivity

The cytotoxic effects of 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine derivatives have been evaluated in various cancer cell lines. Preliminary findings suggest that these compounds may exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents. However, detailed quantitative data on IC50 values and selectivity indices are necessary for comprehensive evaluation.

Case Studies

StudyCompoundBiological ActivityFindings
7-Dodecyl derivativesAntimicrobialEnhanced activity against Gram-positive bacteria
Dinucleoside methylphosphonatesAntiviral200-450 fold less effective than monomeric nucleosides
Purine derivativesCytotoxicitySelective toxicity towards cancer cells observed

The proposed mechanism of action for the biological activity of 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine compounds involves:

  • Membrane Interaction : The long hydrophobic dodecyl chain facilitates interaction with lipid membranes.
  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes by mimicking nucleotides.
  • Cell Cycle Disruption : In cancer cells, these compounds may induce apoptosis through disruption of normal cell cycle progression.

Properties

Molecular Formula

C22H36N4O2S

Molecular Weight

420.6 g/mol

IUPAC Name

7-dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C22H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-26-18-19(23-22(26)29-16-17(2)3)25(4)21(28)24-20(18)27/h2,5-16H2,1,3-4H3,(H,24,27,28)

InChI Key

UTWSKLVVXUYXNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C

Origin of Product

United States

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